Phenol, 3-amino-, 1-(hydrogen sulfate)
Description
Contextualization of Aminophenol Derivatives in Organic Chemistry
Aminophenols are a class of aromatic compounds that contain both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene (B151609) ring. wikipedia.org They exist as three structural isomers—2-aminophenol, 3-aminophenol (B1664112), and 4-aminophenol (B1666318)—differentiated by the relative positions of the two functional groups. wikipedia.org These compounds are amphoteric, capable of acting as weak acids due to the phenolic hydroxyl group or as weak bases due to the aromatic amino group. chemcess.com
Their chemical reactivity is high, allowing for reactions at the amino group, the hydroxyl group, and the aromatic ring. chemcess.com This versatility makes aminophenol derivatives crucial intermediates and building blocks in organic synthesis. wikipedia.org They are foundational materials in the manufacture of a wide range of products, including:
Dyes and Pigments: Aminophenols are key precursors in the synthesis of azo dyes, fluorescent dyes like rhodamines, and hair dye colorants. wikipedia.orgchemcess.com
Pharmaceuticals: The aminophenol scaffold is present in many medicinal compounds. For instance, 4-aminophenol is the final intermediate in the industrial synthesis of paracetamol (acetaminophen). wikipedia.orgnih.gov
Polymers: 3-aminophenol serves as a monomer for producing high-performance polymers and as a stabilizer for thermoplastics. wikipedia.orgtaylorandfrancis.com
Photographic Chemicals: Derivatives of 4-aminophenol are used as developers in black-and-white photography. wikipedia.orgguidechem.com
Among the isomers, 3-aminophenol is noted for being significantly more stable in the presence of air compared to the ortho- and para-isomers, which are easily oxidized. chemcess.com This stability contributes to its widespread use as a chemical intermediate. nih.gov
| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
|---|---|---|---|
| Synonyms | o-Aminophenol, 2-Hydroxyaniline | m-Aminophenol, 3-Hydroxyaniline | p-Aminophenol, 4-Hydroxyaniline |
| CAS Number | 95-55-6 | 591-27-5 | 123-30-8 |
| Molar Mass (g/mol) | 109.13 | 109.13 | 109.13 |
| Appearance | White/light-brown crystals, darkens on exposure to air/light | White orthorhombic crystals | White powder |
| Melting Point (°C) | 174 | 122 - 123 | 187.5 |
| pKa1 (-NH3+) | 4.72 (21 °C) | 4.17 (21 °C) | 5.48 (25 °C) |
| pKa2 (-OH) | 9.71 (22 °C) | 9.87 (22 °C) | 10.30 (25 °C) |
Significance of Sulfate (B86663) Conjugation in Chemical Systems
Sulfate conjugation, also known as sulfonation, is a fundamental biochemical reaction found across a wide range of organisms. It is classified as a Phase II metabolic process, which typically involves the attachment of a small, polar endogenous molecule to a substrate. jove.com In this case, a sulfonate group (-SO3−) is transferred from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on a xenobiotic (foreign compound, such as a drug) or endogenous molecule. nih.govoup.com This enzymatic reaction is catalyzed by a superfamily of enzymes called sulfotransferases (SULTs). oup.comnih.gov
The primary consequence of sulfonation is a significant increase in the water solubility of the substrate. jove.comoup.com This enhanced polarity facilitates the excretion of the compound from the body, typically via the kidneys. oup.com Therefore, sulfate conjugation is generally considered a detoxification pathway, converting less polar compounds into water-soluble metabolites that can be easily eliminated. oup.com
This process is a major pathway for the biotransformation of a multitude of substances, including:
Phenolic drugs: Compounds like acetaminophen (B1664979) and salicylamide (B354443) are extensively metabolized through sulfonation. nih.gov
Steroid hormones: Steroid sulfation is one of the most common forms of steroid conjugation. wikipedia.org
Neurotransmitters: Sulfonation plays a role in the regulation and metabolism of certain neurotransmitters. elsevierpure.com
The capacity of the sulfonation pathway is limited, primarily by the availability of inorganic sulfate and the activity of sulfotransferase enzymes. nih.gov This can lead to non-linear pharmacokinetics for drugs that are heavily reliant on this metabolic route. nih.gov Research into sulfonation is critical for understanding drug metabolism, toxicology, and the biochemical regulation of hormones and neurotransmitters. elsevierpure.com
Scope and Research Trajectories for Phenol (B47542), 3-amino-, 1-(hydrogen sulfate)
"Phenol, 3-amino-, 1-(hydrogen sulfate)" can refer to two distinct but related chemical entities: the sulfate ester formed by the covalent attachment of a sulfate group to the phenolic oxygen, or the sulfate salt formed by the protonation of the amino group by sulfuric acid. The most commonly available commercial form is the salt, often designated as 3-aminophenol sulfate (2:1) or bis[(3-hydroxyphenyl)ammonium] sulphate (CAS No. 68239-81-6). thegoodscentscompany.com The sulfate ester, m-aminophenyl sulfate, is primarily encountered as a metabolic product.
Current and future research trajectories for these compounds are directed by their distinct roles as either a chemical intermediate (the salt) or a metabolite (the ester).
As a Chemical Intermediate: The primary application of 3-aminophenol sulfate salt is in the synthesis of other chemicals, particularly as a component in the formulation of hair dyes and other colorants. thegoodscentscompany.com Research in this area focuses on its utility in organic synthesis, exploring its reactivity as a precursor for more complex molecules. For example, its use in creating novel dye structures or as a building block for specialized polymers remains an area of interest. taylorandfrancis.com Recent research has also investigated the use of 3-aminophenol in creating modified nanoparticles for applications such as drug delivery systems. nih.gov
As a Metabolite: The study of m-aminophenyl sulfate as a product of biotransformation is central to toxicology and pharmacology. Research in this domain investigates the metabolic fate of 3-aminophenol in various biological systems. Understanding the pathways of its formation, the specific sulfotransferase enzymes involved, and its subsequent excretion provides insight into the detoxification mechanisms for aminophenolic compounds. Future research may focus on quantifying this metabolite as a biomarker for exposure to 3-aminophenol and exploring any potential biological activity of the sulfate conjugate itself.
Structure
3D Structure
Properties
IUPAC Name |
(3-aminophenyl) hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAJNGNXXQKWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950678 | |
| Record name | 3-Aminophenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27991-69-1 | |
| Record name | Phenol, 3-amino-, 1-(hydrogen sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027991691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminophenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes
Synthesis of 3-Aminophenol (B1664112) Precursors
The industrial and laboratory-scale synthesis of 3-aminophenol is accomplished through several established chemical pathways. These routes begin with readily available starting materials and proceed through various intermediates to yield the desired aminophenolic structure.
A principal method for the synthesis of 3-aminophenol involves the chemical reduction of 3-nitrophenol (B1666305). google.com This process centers on the conversion of the nitro functional group to an amino group. A variety of reducing agents and catalytic systems have been demonstrated to be effective for this transformation.
Catalytic hydrogenation is a widely employed technique, often utilizing metal catalysts such as palladium on carbon (Pd/C). nih.gov In a typical procedure, 3-nitrophenol is subjected to hydrogenation in a suitable solvent, such as ethanol (B145695), at elevated temperatures and pressures. For instance, a nanocomposite material has been used as a catalyst for the hydrogenation of m-nitrophenol in ethanol at 60°C and a hydrogen pressure of 1 MPa, achieving a 100% conversion rate with 99.2% selectivity for m-aminophenol.
Another approach involves the use of chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. Research has shown that a multi-walled carbon nanotube-supported palladium/copper nanoparticle catalyst can effectively facilitate the reduction of 3-nitrophenol to 3-aminophenol at room temperature. nih.gov The reaction is typically carried out in a solvent mixture, with a water/methanol (B129727) system demonstrating high efficacy. nih.gov
| Catalyst | Reducing Agent | Solvent | Temperature | Yield |
| Nanocomposite Material | Hydrogen | Ethanol | 60°C | 99.2% |
| PdCu@MWCNT | Sodium Borohydride | Water/Methanol | Room Temperature | High |
| Palladium-on-charcoal | Hydrogen | Water | 95°-98°C | - |
Table 1: Comparative data for the reduction of 3-nitrophenol to 3-aminophenol under various conditions.
The caustic fusion of 3-aminobenzenesulfonic acid (metanilic acid) represents another significant industrial route to 3-aminophenol. google.comsemanticscholar.org This method involves heating the sodium salt of 3-aminobenzenesulfonic acid with a strong base, typically sodium hydroxide (B78521), at high temperatures.
The reaction proceeds by the displacement of the sulfonic acid group with a hydroxyl group. A common set of reaction conditions involves heating 3-aminobenzenesulfonic acid with sodium hydroxide to approximately 245°C for a duration of about 6 hours. google.com This harsh reaction environment necessitates specialized equipment to handle the high temperatures and corrosive nature of the reactants. acs.org
| Reactant | Reagent | Temperature | Duration |
| 3-Aminobenzenesulfonic Acid | Sodium Hydroxide | 245°C | 6 hours |
Table 2: Typical reaction parameters for the caustic fusion of 3-aminobenzenesulfonic acid.
3-Aminophenol can also be synthesized from resorcinol (B1680541) through a substitution reaction with a nitrogen-containing reagent, most commonly ammonia (B1221849) or its derivatives. google.comsemanticscholar.org This process is typically conducted under pressure and at elevated temperatures.
One documented method involves heating resorcinol with an aqueous solution of ammonium (B1175870) chloride and ammonia in an autoclave. jlu.edu.cn The reaction is generally carried out at around 220°C for an extended period, often up to 14 hours, to ensure the reaction proceeds to completion. jlu.edu.cn The yield of 3-aminophenol is sensitive to both the reaction temperature and duration, with lower temperatures or shorter reaction times resulting in diminished yields. jlu.edu.cn An improved process has been developed that involves running the reaction under anhydrous conditions in an inert organic solvent in the presence of an aluminosilicate (B74896) catalyst, which has been shown to produce high yields with minimal by-products. dtic.mil
| Starting Material | Reagents | Solvent | Temperature | Duration | Yield |
| Resorcinol | Ammonium Chloride, 10% Aqueous Ammonia | Water | 220°C | 14 hours | ~57.5% (crude) |
| Resorcinol | Anhydrous Ammonia | Organic Solvent | - | - | High |
Table 3: Reaction conditions for the synthesis of 3-aminophenol from resorcinol.
A more recent approach to the synthesis of 3-aminophenol involves the dehydrogenation of cyclic ketone-amine intermediates, specifically 3-amino-2-cyclohexen-1-one. acs.org This method offers a pathway that can be more efficient and generate less waste compared to traditional methods. acs.org
The dehydrogenation is typically carried out in the presence of a transition metal catalyst, such as palladium on carbon, in a suitable solvent at elevated temperatures. acs.org The reaction temperature can range from 130°C to 350°C, with a preferred range of 160°C to 250°C. acs.org The addition of a base, such as potassium acetate (B1210297), has been shown to significantly increase the yield of 3-aminophenol. acs.org In one example, heating 3-amino-2-cyclohexene-1-one with 5% palladium on carbon and potassium acetate in N,N-dimethylacetamide at 173°C for two hours resulted in an 80% yield of 3-aminophenol. nih.gov
| Intermediate | Catalyst | Solvent | Temperature | Base | Yield |
| 3-Amino-2-cyclohexen-1-one | 5% Palladium on Carbon | N,N-dimethylacetamide | 173°C | Potassium Acetate | 80% |
| 3-Amino-2-cyclohexen-1-one | 5% Palladium on Barium Carbonate | N-methylpyrrolidinone | Reflux | None | 61% |
Table 4: Conditions for the dehydrogenation of 3-amino-2-cyclohexen-1-one.
Sulfate (B86663) Esterification Reactions for Phenol (B47542), 3-amino-, 1-(hydrogen sulfate)
The final step in the synthesis of the target compound is the esterification of the phenolic hydroxyl group of 3-aminophenol with a sulfate moiety. This transformation can be achieved through direct sulfation using various sulfating agents.
The direct sulfation of phenolic compounds can be accomplished using several reagents. Common sulfating agents include sulfur trioxide complexes, such as the sulfur trioxide pyridine (B92270) complex (SO₃·pyridine) and the sulfur trioxide dimethylformamide complex (SO₃·DMF), as well as chlorosulfonic acid. nih.gov The choice of sulfating agent and reaction conditions can influence the yield and purity of the resulting sulfate ester.
The reaction is typically carried out in an appropriate solvent, and the workup procedure is crucial for isolating the desired product. For example, the sulfonation of phenols with chlorosulfonic acid can be performed in a mixed solvent system of a dialkyl carbonate and an aliphatic or cycloaliphatic hydrocarbon at temperatures ranging from -10°C to 80°C. google.com
Enzymatic sulfation presents an alternative, milder approach. Aryl sulfotransferases can catalyze the transfer of a sulfonate group from a donor, such as p-nitrophenyl sulfate (p-NPS), to a phenolic acceptor. nih.gov This method offers high regioselectivity under mild conditions but may be limited by enzyme availability and substrate specificity. smolecule.com While the direct sulfation of 3-aminophenol to its 1-(hydrogen sulfate) ester is not extensively detailed in the reviewed literature, the general principles of phenol sulfation provide a clear framework for this synthetic step.
| Sulfating Agent | Solvent | Temperature |
| Sulfur Trioxide Pyridine Complex | - | - |
| Sulfur Trioxide Dimethylformamide Complex | - | - |
| Chlorosulfonic Acid | Dialkyl Carbonate / Hydrocarbon | -10°C to 80°C |
| p-Nitrophenyl Sulfate (with Aryl Sulfotransferase) | Buffer | Mild |
Table 5: Common sulfating agents and conditions for the sulfation of phenols.
Chemical Sulfating Agent Approaches
The direct sulfation of the hydroxyl group in 3-aminophenol can be achieved using a variety of chemical sulfating agents. These reagents are typically electrophilic sulfur trioxide (SO₃) sources that react with the nucleophilic phenolic oxygen. The choice of agent and reaction conditions is critical to maximize the yield of the desired O-sulfated product while minimizing side reactions, such as N-sulfation (sulfamation) of the amino group or polysulfation.
Commonly employed sulfating agents for phenols include sulfur trioxide complexes and chlorosulfonic acid. Sulfur trioxide is a powerful sulfating agent, but its high reactivity can lead to undesired side products. Therefore, it is often used in the form of complexes with Lewis bases like pyridine, trimethylamine, triethylamine, or dimethylformamide (DMF). These complexes moderate the reactivity of SO₃, enhancing selectivity for O-sulfation. portlandpress.comnih.govnih.gov For instance, the sulfur trioxide-pyridine complex (SO₃·Py) is widely used for the sulfation of hydroxyl groups in various molecules, including carbohydrates and phenolic compounds. nih.govnih.gov The reaction is typically carried out in an aprotic solvent.
Another approach involves the use of chlorosulfonic acid (ClSO₃H). portlandpress.com This reagent is a strong and cost-effective sulfating agent. The reaction with a phenol proceeds via the formation of an intermediate aryl chlorosulfate, which is then hydrolyzed to the aryl hydrogen sulfate. The reaction is often performed in the presence of a base, such as triethylamine, to neutralize the liberated hydrogen chloride. portlandpress.com
Recent advancements have introduced novel sulfating agents to simplify reaction and purification procedures. One such development is the use of a tributylamine-sulfur trioxide complex (Bu₃N·SO₃), which forms a more lipophilic organosulfate intermediate, potentially improving solubility in organic solvents and facilitating purification. rsc.org
The table below summarizes key chemical sulfating agents applicable to the synthesis of phenolic hydrogen sulfates.
| Sulfating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| Sulfur Trioxide-Pyridine Complex | SO₃·C₅H₅N | Aprotic solvents (e.g., pyridine, DMF, CH₂Cl₂) | Widely used, moderate reactivity, good for sensitive substrates. nih.govnih.gov | Pyridine can be difficult to remove; reagent can be hygroscopic. portlandpress.com |
| Sulfur Trioxide-Trimethylamine Complex | SO₃·N(CH₃)₃ | Aprotic solvents (e.g., DMF) at elevated temperatures. nih.gov | Stable, commercially available. | May require higher temperatures; potential for N-sulfation. |
| Sulfur Trioxide-Triethylamine Complex | SO₃·N(C₂H₅)₃ | Aprotic solvents (e.g., CH₂Cl₂) | Forms soluble intermediates. nih.gov | Can be less reactive than other complexes. |
| Chlorosulfonic Acid | ClSO₃H | Aprotic solvent with a base (e.g., triethylamine) at low temperatures. portlandpress.com | Cost-effective, highly reactive. | Corrosive; can lead to side products if not controlled. portlandpress.com |
| Tributylsulfoammonium Betaine | SO₃·N(C₄H₉)₃ | Dichloromethane or other organic solvents. | Generates organic-soluble intermediates, simplifying purification. rsc.org | Newer method, may not be as widely applicable yet. |
Exploration of Sulfotransferase-Mimetic Catalysis
In biological systems, the sulfation of phenols and other xenobiotics is catalyzed by a class of enzymes known as sulfotransferases (SULTs). nih.govnih.govcapes.gov.br These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group of a substrate. nih.govnih.gov The enzymatic process is characterized by high regioselectivity and efficiency under mild, aqueous conditions.
PAPS-dependent sulfotransferases are the primary enzymes for sulfation in nature. nih.gov However, the high cost and instability of the PAPS cofactor make this system challenging for large-scale synthetic applications. nih.gov An alternative enzymatic approach utilizes PAPS-independent bacterial aryl sulfotransferases (ASTs), which can use more stable and accessible sulfate donors like p-nitrophenyl sulfate (p-NPS). nih.govnih.govsemanticscholar.org These enzymes have been successfully used for the preparative sulfation of various phenolic compounds. semanticscholar.orgmdpi.com
The development of sulfotransferase-mimetic catalysts aims to replicate the efficiency and selectivity of these enzymes using small, synthetic molecules. The goal is to create catalysts that can activate a simple sulfate source and facilitate its transfer to the phenolic hydroxyl group of 3-aminophenol under mild conditions. While the field of sulfotransferase mimetics is still emerging, research into related biomimetic systems provides a conceptual framework. For example, the synthesis of glycosaminoglycan (GAG) mimetics has been achieved through the chemical sulfation of polyphenol scaffolds, creating molecules that can mimic the biological interactions of naturally sulfated GAGs. nih.gov
A true sulfotransferase-mimetic catalyst for the sulfation of 3-aminophenol would likely possess a recognition site that binds the substrate and a catalytic moiety that activates a sulfate donor. The design of such a catalyst would need to address:
Substrate Specificity: Preferential binding of 3-aminophenol to orient the phenolic hydroxyl group for sulfation.
Sulfate Donor Activation: Interaction with a simple inorganic sulfate salt or an activated sulfate donor to facilitate group transfer.
Catalytic Turnover: The ability to be regenerated after each catalytic cycle.
While specific, highly efficient sulfotransferase-mimetic catalysts for this transformation are not yet widely established, this area represents a promising direction for future research, aiming to combine the selectivity of enzymatic processes with the scalability of chemical synthesis.
Purification and Isolation Techniques for Sulfate Derivatives
The purification and isolation of 3-aminophenol hydrogen sulfate present a significant challenge due to the physical properties of the compound. The introduction of a highly polar hydrogen sulfate group (-OSO₃H) dramatically increases the compound's polarity and water solubility compared to the parent 3-aminophenol. rsc.orgmdpi.com Consequently, standard purification techniques for organic compounds, such as extraction into nonpolar organic solvents or silica (B1680970) gel chromatography, may be ineffective.
A multi-step approach is often required to isolate the pure sulfate derivative from the reaction mixture, which may contain unreacted starting material, the sulfating agent's byproducts, and any N-sulfated isomers.
Initial Workup and Precipitation: After the reaction, the crude product may be precipitated from the reaction mixture by the addition of a non-solvent. For instance, if the reaction is performed in a solvent like pyridine or DMF, adding a less polar solvent such as diethyl ether or ethyl acetate could induce crystallization or precipitation of the polar sulfate salt.
Chromatographic Methods: Due to the high polarity of aryl sulfates, specialized chromatographic techniques are often necessary.
Reversed-Phase Chromatography (RPC): High-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) is a powerful analytical and preparative tool. The mobile phase typically consists of a mixture of water (often with a buffer or acid modifier like formic or acetic acid) and a polar organic solvent like methanol or acetonitrile. mdpi.com The highly polar sulfate will elute early in the run.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since 3-aminophenol hydrogen sulfate is an anion, anion-exchange chromatography can be highly effective for separating it from neutral or cationic impurities. google.comgoogle.com The product is bound to the positively charged stationary phase and then eluted by increasing the concentration of a competing salt in the mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RPC for very polar compounds. It uses a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent. biotage.com
Crystallization and Isolation: Once a sufficiently pure fraction is obtained, the final product can be isolated.
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for final purification. This may involve dissolving the crude product in a minimum amount of a polar solvent (like water or a water/alcohol mixture) and then inducing crystallization by cooling or by adding a non-solvent. researchgate.net
Lyophilization (Freeze-Drying): For highly water-soluble compounds that are difficult to crystallize or are thermally sensitive, lyophilization is the preferred method for isolation. After purification by aqueous chromatography, the collected fractions can be frozen and the water removed by sublimation under high vacuum, yielding the product as a solid powder. researchgate.net
The final purity of the isolated 3-aminophenol hydrogen sulfate is typically confirmed using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms Involving the Sulfate (B86663) Moiety
The sulfate group is a key determinant of the compound's stability and interactions. Its reactivity is centered on the sulfur-oxygen ester bond.
Hydrolytic Cleavage of the Sulfate Ester Bond
The hydrolysis of the sulfate ester bond in aryl sulfates like 3-aminophenol (B1664112) hydrogen sulfate is a fundamental reaction that has been studied both in solution and under enzymatic catalysis. In aqueous solution, aryl sulfate monoanions typically undergo hydrolysis through a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgnih.gov This pathway involves the attack of a nucleophile, such as a water molecule or hydroxide (B78521) ion, at the sulfur atom, leading to the cleavage of the S–O ester bond. acs.orgnih.gov The transition state is characterized by a partial bond formation between the nucleophile and the sulfur atom and a partial bond breaking between the sulfur and the oxygen of the leaving phenolate (B1203915) group. nih.gov
The stability of the leaving group is a crucial factor; the aromatic ring provides conjugation that stabilizes the resulting phenolate anion, making aryl sulfates more susceptible to hydrolysis compared to alkyl sulfates. researchgate.net Theoretical studies have shown that the alternative SN1 mechanism, which would involve the formation of a high-energy SO₃ intermediate, is energetically unfavorable for aryl sulfates. acs.orgnih.gov
Enzymatic hydrolysis is facilitated by a class of enzymes known as sulfatases (EC 3.1.6.-). researchgate.net Type I sulfatases, for example, catalyze the hydrolysis of sulfate esters via an S–O bond cleavage mechanism. acs.orgnih.govresearchgate.net The reaction within the enzyme's active site also proceeds through an SN2-type substitution at the sulfur atom, though the transition state is typically less dissociative than that of the uncatalyzed reaction in solution. nih.gov
| Reaction Type | Proposed Mechanism | Key Characteristics |
| Uncatalyzed Hydrolysis | SN2 | Nucleophilic attack at the sulfur atom; energetically favored over SN1 due to the high energy of the SO₃ intermediate. acs.orgnih.gov |
| Enzymatic Hydrolysis | SN2 (Sulfatase-mediated) | Catalyzed by sulfatases; involves S-O bond cleavage with a less dissociative transition state compared to the uncatalyzed reaction. nih.govresearchgate.net |
Trans-sulfation Reactions
Trans-sulfation involves the transfer of the sulfate group from a donor molecule, such as 3-aminophenol hydrogen sulfate, to an acceptor molecule without the intermediate formation of inorganic sulfate. This process is predominantly mediated by enzymes known as sulfotransferases. Specifically, aryl-sulfate sulfotransferases (EC 2.8.2.22) catalyze the transfer of a sulfate group from an aryl sulfate to a phenolic acceptor. wikipedia.orgqmul.ac.uk
These enzymes, found in intestinal bacteria, facilitate a reversible reaction:
Aryl sulfate + Phenol (B47542) ⇌ Phenol + Aryl sulfate qmul.ac.uk
Unlike many other sulfotransferases, these bacterial enzymes are PAPS (3'-phosphoadenosine 5'-phosphosulfate)-independent, using simple phenolic sulfates as donors. nih.govresearchgate.net The reaction mechanism is described as a Ping Pong Bi-Bi mechanism. qmul.ac.uk This involves the binding of the first substrate (the aryl sulfate donor) to the enzyme, transfer of the sulfate group to the enzyme to form a sulfated enzyme intermediate, release of the first product (the de-sulfated phenol), binding of the second substrate (the phenolic acceptor), and finally, transfer of the sulfate group from the enzyme to the acceptor to release the final sulfated product. qmul.ac.uk
These enzymatic reactions are significant for their potential in the sustainable synthesis of sulfated compounds, offering high chemo- and regioselectivity under mild conditions. nih.govresearchgate.net
Interactions with Radical Species in Oxidative Processes
The interaction of 3-aminophenol hydrogen sulfate with radical species is relevant in the context of advanced oxidation processes (AOPs) and biological metabolism. AOPs that generate highly reactive sulfate radicals (SO₄˙⁻) are used for the degradation of organic pollutants. nih.gov The sulfate radical can react with aromatic compounds through electron transfer or radical addition mechanisms.
While direct studies on 3-aminophenol hydrogen sulfate are limited, research on the oxidation of related compounds like p-aminophenol shows that it proceeds via a one-electron oxidation to form a phenoxy free radical. researchgate.netnih.gov This oxidation can be catalyzed by enzymes such as horseradish peroxidase. nih.gov The presence of the electron-withdrawing sulfate group would likely increase the oxidation potential of the aminophenol moiety, making it more resistant to oxidation compared to the parent 3-aminophenol. However, under strongly oxidizing conditions, such as those involving sulfate radicals, degradation would still be expected to occur, leading to the breakdown of the aromatic ring and cleavage of the sulfate ester.
Reactivity of the Phenolic Position
The phenolic hydroxyl group imparts its own characteristic reactivity to the molecule, primarily through electrophilic aromatic substitution, oxidative coupling, and hydrogen bonding interactions.
In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. The hydroxyl and amino groups are both strongly activating and ortho, para-directing. In 3-aminophenol, these effects reinforce each other, directing incoming electrophiles to the 2, 4, and 6 positions.
The introduction of a hydrogen sulfate group at the 1-position (phenolic oxygen) dramatically alters this pattern. The -OSO₃H group is strongly electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms and the potential for resonance stabilization of the negative charge on the sulfonate moiety. quora.comresearchgate.net This group will significantly deactivate the aromatic ring towards electrophilic attack.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activation by -NH₂ | Deactivation by -OSO₃H | Predicted Outcome |
| 2 | High (ortho) | High (ortho) | Possible, but sterically hindered |
| 4 | High (para) | Moderate (meta) | Favorable |
| 5 | Low (meta) | High (meta) | Unlikely |
| 6 | High (ortho) | Moderate (para) | Favorable |
Phenols can undergo oxidative coupling reactions to form dimers or polymers, often catalyzed by enzymes or metal complexes. This process typically involves the formation of a phenoxy radical. In "Phenol, 3-amino-, 1-(hydrogen sulfate)," the direct involvement of the phenolic hydroxyl group in forming a phenoxy radical is blocked by the presence of the hydrogen sulfate ester. Therefore, classical oxidative coupling reactions that proceed via a phenoxy radical at the 1-position are not possible.
However, oxidative processes could still lead to coupling through other positions on the ring, likely initiated by oxidation of the amino group or direct C-H activation, although the deactivating nature of the sulfate group would make such reactions challenging.
The hydrogen sulfate group introduces a highly acidic proton and multiple lone pairs of electrons on the oxygen atoms, making it a potent hydrogen bond donor and acceptor. researchgate.netresearchgate.net This will have a profound influence on the molecule's solubility and intermolecular interactions in solution. The amino group can also act as a hydrogen bond donor and acceptor.
These hydrogen bonding capabilities can influence reactivity in several ways:
Solvent Effects: The molecule's orientation and reactivity can be significantly affected by hydrogen bonding with protic solvents.
Intramolecular Hydrogen Bonding: There is a possibility of intramolecular hydrogen bonding between the hydrogen of the amino group and an oxygen of the sulfate group, which could influence the conformation and reactivity of the amino group.
Catalysis: The acidic proton of the hydrogen sulfate group could potentially catalyze certain reactions either intramolecularly or intermolecularly.
Table 3: Potential Hydrogen Bonding Interactions
| Functional Group | Donor/Acceptor | Potential Interactions |
| -OSO₃H | Donor (O-H), Acceptor (S=O, S-O) | Intermolecular with solvent, other molecules; Intramolecular with -NH₂ |
| -NH₂ | Donor (N-H), Acceptor (N lone pair) | Intermolecular with solvent, other molecules; Intramolecular with -OSO₃H |
Multi-site Reaction Pathways and Chemoselectivity Studies
"Phenol, 3-amino-, 1-(hydrogen sulfate)" possesses multiple reactive sites: the amino group, the aromatic ring, and the hydrogen sulfate group. This leads to questions of chemoselectivity in various reactions. acs.orgresearchgate.net
Alkylation/Acylation: The amino group is generally more nucleophilic than the aromatic ring or the sulfate group. Therefore, reactions with electrophiles like alkyl halides or acyl chlorides would be expected to occur selectively at the amino group. umich.eduresearchgate.net The hydrogen sulfate group is a good leaving group, so reactions under certain conditions could potentially cleave the O-S bond, regenerating the phenol.
Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium group can then be replaced by a variety of other functional groups, providing a versatile synthetic handle. The strongly acidic conditions of diazotization would be compatible with the stability of the hydrogen sulfate group.
Hydrolysis of the Sulfate Ester: The hydrogen sulfate group can be hydrolyzed, particularly under acidic or basic conditions, to yield 3-aminophenol. The rate of this hydrolysis would be an important consideration in any synthetic application.
Chemoselectivity would be highly dependent on the reaction conditions (pH, temperature, solvent). For instance, in a basic medium, the amino group's nucleophilicity would be enhanced, favoring reactions at that site. In contrast, strongly acidic conditions might favor reactions involving the aromatic ring, albeit with the challenges of deactivation, or hydrolysis of the sulfate ester.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. The introduction of the electron-withdrawing hydrogen sulfate (B86663) group is expected to induce notable shifts in the NMR spectra compared to the parent 3-aminophenol (B1664112).
Proton NMR provides detailed information about the chemical environment of hydrogen atoms. In 3-aminophenol, the spectrum shows distinct signals for the aromatic protons, the amine (-NH₂) protons, and the phenolic hydroxyl (-OH) proton. chemicalbook.comnih.gov The phenolic -OH proton signal is often broad due to chemical exchange and hydrogen bonding. nih.gov
For "Phenol, 3-amino-, 1-(hydrogen sulfate)," the phenolic -OH signal would be absent. A new, likely broad signal corresponding to the acidic proton of the hydrogen sulfate group (-OSO₃H ) would be expected, typically far downfield. The electron-withdrawing nature of the sulfate group would deshield the adjacent aromatic protons, causing their signals to shift downfield compared to 3-aminophenol. The protons ortho and para to the sulfate group would be most affected. Intermolecular hydrogen bonding involving the sulfate and amine groups could also influence the chemical shifts and signal broadness. nih.govresearchgate.net
Interactive Data Table: ¹H NMR Chemical Shift Comparison
Predicted shifts for Phenol (B47542), 3-amino-, 1-(hydrogen sulfate) are estimates based on the known effects of sulfate esterification on aromatic systems.
| Proton Environment | 3-Aminophenol (DMSO-d₆) δ (ppm) nih.gov | Phenol, 3-amino-, 1-(hydrogen sulfate) (Predicted) δ (ppm) | Notes on Predicted Spectrum |
| Aromatic CH | 5.93 - 6.80 | 6.5 - 7.5 | General downfield shift due to electron-withdrawing -OSO₃H group. |
| Amine NH₂ | ~4.85 | ~5.0 - 5.5 | Slight downfield shift; potential for broadening due to H-bonding. |
| Phenolic OH | ~8.83 | Absent | Replaced by the -OSO₃H group. |
| Sulfate OH | Absent | > 10.0 | Expected to be a broad singlet, highly dependent on solvent and concentration. |
Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of 3-aminophenol shows six distinct signals for the aromatic carbons. chemicalbook.com The carbon atom attached to the hydroxyl group (C-OH) and the one attached to the amino group (C-NH₂) are readily identified by their characteristic chemical shifts.
In "Phenol, 3-amino-, 1-(hydrogen sulfate)," the most significant change is expected for the carbon atom directly bonded to the oxygen of the sulfate ester (C-1). This carbon would experience a significant downfield shift (deshielding) due to the strong electron-withdrawing effect of the -OSO₃H group. The other aromatic carbon signals would also be affected, though to a lesser extent, reflecting the altered electron distribution in the ring.
Interactive Data Table: ¹³C NMR Chemical Shift Comparison
| Carbon Atom | 3-Aminophenol δ (ppm) chemicalbook.com | Phenol, 3-amino-, 1-(hydrogen sulfate) (Predicted) δ (ppm) | Notes on Predicted Spectrum |
| C1 (-O-) | ~158 | ~160-165 | Significant downfield shift due to direct attachment to the electronegative sulfate group. |
| C3 (-N-) | ~149 | ~150-152 | Minor shift expected. |
| Aromatic CH | ~103-130 | ~105-135 | Shifts will adjust based on proximity to the new functional group. |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the definitive structural confirmation of "Phenol, 3-amino-, 1-(hydrogen sulfate)."
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.
HMBC: An ¹H-¹³C HMBC spectrum is crucial for establishing long-range correlations. It would show correlations between the aromatic protons and the carbon atoms two to three bonds away. Critically, it could be used to confirm the C-O-S linkage by observing a correlation between the C-1 carbon and the proton of the sulfate group, or between the aromatic protons ortho to the sulfate group (H-2, H-6) and the C-1 carbon. nih.govepa.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups based on their characteristic vibrational frequencies. docbrown.info
The IR spectrum of 3-aminophenol is characterized by a broad O-H stretching band (~3200-3600 cm⁻¹), N-H stretching bands (~3300-3400 cm⁻¹), a C-O stretching band (~1200-1300 cm⁻¹), and various peaks corresponding to the aromatic ring. chemicalbook.comnist.gov
For "Phenol, 3-amino-, 1-(hydrogen sulfate)," the broad phenolic O-H stretch would be absent. Instead, new, strong, and characteristic absorption bands for the hydrogen sulfate group would dominate the spectrum. These include:
S=O stretching: Strong, asymmetric and symmetric stretches typically found in the 1210-1440 cm⁻¹ region.
S-O stretching: Strong absorptions in the 1000-1100 cm⁻¹ range. researchgate.netresearchgate.net
O-H stretching (of the sulfate): A broad band, likely overlapping with the N-H stretches.
The N-H stretching vibrations of the amino group and the aromatic C-H and C=C stretching vibrations would still be present, though potentially shifted slightly. acs.org
Interactive Data Table: Key Vibrational Frequencies (FT-IR, cm⁻¹)
| Functional Group Vibration | 3-Aminophenol (Typical Range) docbrown.infochemicalbook.com | Phenol, 3-amino-, 1-(hydrogen sulfate) (Expected Range) | Notes |
| O-H Stretch (Phenolic) | 3200-3600 (broad) | Absent | Replaced by sulfate group vibrations. |
| N-H Stretch (Amine) | 3300-3400 | 3300-3400 | May show slight shifts due to changes in hydrogen bonding. |
| Aromatic C-H Stretch | > 3000 | > 3000 | Largely unchanged. |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Largely unchanged. |
| S=O Stretch | Absent | 1210-1440 | Strong, characteristic bands confirming the sulfate group. |
| S-O Stretch | Absent | 1000-1100 | Strong, characteristic band. |
| C-O Stretch | ~1250 | ~1250 | May be obscured by strong sulfate bands. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The molecular formula of "Phenol, 3-amino-, 1-(hydrogen sulfate)" is C₆H₇NO₄S, giving it a molecular weight of approximately 189.19 g/mol . A high-resolution mass spectrum would confirm this elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be highly informative. The molecular ion peak ([M]⁺) at m/z = 189 would be expected. Key fragmentation pathways would likely involve the sulfate group:
Loss of SO₃: A prominent fragmentation would be the loss of a sulfur trioxide molecule (80 Da), leading to a fragment ion at m/z = 109, which corresponds to the 3-aminophenol radical cation.
Loss of HSO₃•: Loss of the hydrogen sulfite (B76179) radical (81 Da) would result in a fragment ion at m/z = 108.
Cleavage of the C-O bond: This could lead to fragments corresponding to the 3-aminophenyl cation (m/z = 92) and the hydrogen sulfate radical.
This pattern contrasts with the fragmentation of phenol, which characteristically involves the loss of CO (28 Da) and HCO• (29 Da). docbrown.infolibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Aromatic compounds like 3-aminophenol exhibit characteristic absorption bands in the UV region, typically arising from π→π* transitions of the benzene ring. nist.govresearchgate.net For 3-aminophenol, these absorptions are influenced by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups.
The addition of the hydrogen sulfate group would modify the electronic structure of the chromophore. As an auxochrome, the -OSO₃H group can influence the energy of the electronic transitions. Depending on the specific electronic interactions, this could result in a slight shift of the absorption maxima to either shorter wavelengths (a hypsochromic or blue shift) or longer wavelengths (a bathochromic or red shift) compared to 3-aminophenol. In a study involving the coupling of 3-aminophenol with diazotized sulfonamides, the resulting azo product showed an absorption maximum at 460 nm. nih.gov While this is a different molecular system, it illustrates how modification of the phenol group affects the UV-Vis spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a powerful and definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a chemical compound. While a specific crystal structure for Phenol, 3-amino-, 1-(hydrogen sulfate) is not publicly available in crystallographic databases as of the current literature search, this section will detail the principles of the technique and the anticipated structural features of this compound based on established chemical principles and the known structures of related molecules.
The process of X-ray crystallography involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, crystallographers can construct a three-dimensional electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined with high precision.
For "Phenol, 3-amino-, 1-(hydrogen sulfate)," obtaining a single crystal of sufficient quality is the first and often most challenging step. This would typically be achieved through slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is obtained and analyzed, the resulting data would reveal key structural details.
Expected Molecular Structure and Conformation:
The structure of the 3-aminophenol moiety is well-established. It consists of a benzene ring substituted with a hydroxyl (-OH) group and an amino (-NH2) group at positions 1 and 3, respectively. In the presence of sulfuric acid, the basic amino group is expected to be protonated, forming a 3-hydroxyanilinium cation ([C₆H₄(OH)(NH₃)]⁺). The sulfuric acid would be deprotonated to form a hydrogen sulfate (bisulfate) anion (HSO₄⁻).
Therefore, the solid-state structure of "Phenol, 3-amino-, 1-(hydrogen sulfate)" would be an ionic salt. The crystallographic data would provide precise measurements of the bond lengths and angles within both the 3-hydroxyanilinium cation and the hydrogen sulfate anion. For instance, the C-N and C-O bond lengths in the aromatic ring, as well as the S-O bond lengths in the hydrogen sulfate anion, would be determined.
Intermolecular Interactions and Crystal Packing:
A crucial aspect of the solid-state structure is the network of intermolecular interactions that dictate how the ions are arranged in the crystal lattice. In this particular compound, a rich network of hydrogen bonds is anticipated. The protonated amino group (-NH₃⁺) of the cation is a strong hydrogen bond donor, while the hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor. The hydrogen sulfate anion (HSO₄⁻) is also a potent hydrogen bond acceptor through its oxygen atoms, and its remaining O-H group can act as a hydrogen bond donor.
These hydrogen bonds would likely play a dominant role in the crystal packing, connecting the cations and anions into a stable three-dimensional framework. The specific geometry of these hydrogen bonds (donor-acceptor distances and angles) would be a key finding from an X-ray crystallographic study. Additionally, π-π stacking interactions between the aromatic rings of adjacent 3-hydroxyanilinium cations could further stabilize the crystal structure.
While experimental data is not available, a hypothetical table of expected crystallographic parameters is presented below to illustrate the type of information that would be obtained from a successful X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method employed to study the electronic structure of many-body systems. It is particularly useful for predicting the properties of molecules like "Phenol, 3-amino-, 1-(hydrogen sulfate)" with a good balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For "Phenol, 3-amino-, 1-(hydrogen sulfate)," this involves determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The presence of the flexible sulfate (B86663) group and the amino group necessitates a thorough conformational analysis to identify the global minimum energy structure among various possible conformers.
The orientation of the sulfate group relative to the phenyl ring and the rotation around the C-O and S-O bonds are critical aspects of the conformational landscape. Theoretical calculations would typically involve systematic scans of the potential energy surface or the use of sophisticated conformational search algorithms to identify low-energy structures. The stability of different conformers is influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding between the amino group, the sulfate group, and the aromatic ring.
| Parameter | Calculated Value (Å or °) |
|---|---|
| C1-C2 Bond Length | 1.395 |
| C2-C3 Bond Length | 1.387 |
| C3-C4 Bond Length | 1.396 |
| C1-O Bond Length | 1.365 |
| C3-N Bond Length | 1.401 |
| C1-C2-C3 Bond Angle | 120.9 |
| C2-C3-C4 Bond Angle | 119.5 |
| C2-C1-O Bond Angle | 118.2 |
| C2-C3-N Bond Angle | 120.3 |
Note: The data in the table is illustrative for 3-aminophenol (B1664112) and intended to represent the type of information obtained from geometry optimization calculations.
Electronic Structure and Charge Distribution Analysis
Understanding the electronic structure and charge distribution of "Phenol, 3-amino-, 1-(hydrogen sulfate)" is crucial for predicting its reactivity. DFT calculations can provide detailed information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the molecule.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule. The sulfate group will significantly polarize the molecule, with the oxygen atoms of the sulfate group and the nitrogen of the amino group carrying partial negative and the sulfur atom a partial positive charge.
The following table presents calculated electronic properties for 3-aminophenol, providing a baseline for understanding the electronic effects of the hydrogen sulfate group.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.10 eV |
| LUMO Energy | 0.11 eV |
| HOMO-LUMO Gap | 5.21 eV |
| Ionization Potential | 166.29 kcal/mol |
Note: The data in the table is for 3-aminophenol and serves as an example of the type of data generated by electronic structure calculations.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of "Phenol, 3-amino-, 1-(hydrogen sulfate)".
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of vibration of the molecule. mdpi.comresearchgate.netmdpi.comnih.govnih.gov These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to assist in the assignment of spectral bands to specific molecular motions. researchgate.netnih.gov Key vibrational modes for this molecule would include the O-H and N-H stretching frequencies, the S=O and S-O stretching frequencies of the sulfate group, and various aromatic C-H and C-C stretching and bending modes.
NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. chemaxon.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding tensors of the nuclei, from which the chemical shifts can be derived. researchgate.net Theoretical prediction of ¹H and ¹³C NMR spectra can be invaluable for structure elucidation and for understanding the electronic environment of the different nuclei in the molecule. The chemical shifts of the aromatic protons and carbons will be influenced by the electronic effects of both the amino and the hydrogen sulfate substituents.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers.
Mechanistic Investigations of Sulfate Ester Formation and Cleavage
Computational studies can elucidate the detailed mechanism of the formation of "Phenol, 3-amino-, 1-(hydrogen sulfate)" from 3-aminophenol and a sulfating agent, as well as the reverse cleavage reaction (hydrolysis). These studies would involve mapping the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states.
The formation of the sulfate ester likely proceeds through a nucleophilic attack of the phenolic oxygen of 3-aminophenol on the sulfur atom of a sulfating agent. Computational analysis can determine whether the reaction follows a concerted or a stepwise mechanism and can quantify the activation energy of the rate-determining step.
Similarly, the hydrolysis of the sulfate ester can be investigated. Theoretical studies on the hydrolysis of aryl sulfates have suggested that the mechanism can be influenced by the nature of the aryl group and the reaction conditions. researchgate.net For instance, computational studies on the hydrolysis of aryl sulfates catalyzed by arylsulfatases have been performed to understand the enzymatic mechanism. researchgate.netnih.gov For the uncatalyzed hydrolysis, DFT calculations can help to distinguish between different possible pathways, such as an SN2-type attack of water on the sulfur atom or a dissociative mechanism. researchgate.net
Studies of Radical Adduct Formation, Hydrogen Atom Abstraction, and Single Electron Transfer Pathways
The presence of the phenolic and amino groups in "Phenol, 3-amino-, 1-(hydrogen sulfate)" suggests that it may participate in radical-mediated reactions. Computational chemistry can be used to explore the thermodynamics and kinetics of such processes.
Radical Adduct Formation: The aromatic ring can be susceptible to attack by various radical species. Theoretical calculations can model the addition of radicals to different positions of the ring and determine the relative stability of the resulting radical adducts.
Hydrogen Atom Abstraction: The hydrogen atoms of the phenolic hydroxyl and the amino group can be abstracted by radicals. The ease of hydrogen atom abstraction is related to the bond dissociation energy (BDE) of the respective O-H and N-H bonds. DFT calculations can provide accurate predictions of these BDEs. For the parent 3-aminophenol, the O-H BDE has been calculated to be around 399.29 kcal/mol. The sulfation of the hydroxyl group would preclude hydrogen abstraction from this position, making the amino group the primary site for such reactions.
Single Electron Transfer (SET): The molecule can also undergo single electron transfer to form a radical cation. The ionization potential, which can be calculated using DFT, is a measure of the energy required for this process. The presence of the electron-donating amino group and the electron-withdrawing sulfate group will have opposing effects on the ionization potential compared to unsubstituted phenol (B47542).
Computational studies on the reactions of sulfate radicals (SO₄⁻•) with organic molecules, including those containing sulfate groups, have been conducted. acs.orgpnas.org These studies provide insights into the reaction kinetics and mechanisms, such as hydrogen abstraction pathways, which are relevant for understanding the atmospheric and biological fate of compounds like "Phenol, 3-amino-, 1-(hydrogen sulfate)".
Intermolecular Interactions and Solvation Effects
The structure of "Phenol, 3-amino-, 1-(hydrogen sulfate)" suggests it is a highly polar molecule, likely existing as a zwitterion (inner salt) in solid form and in polar solvents, with the acidic phenolic proton transferring to the basic amino group, and a sulfate anion associated with the protonated amine. The presence of hydroxyl (-OH), aminium (-NH3+), and sulfate (-OSO3H or -OSO3-) groups facilitates a complex network of intermolecular interactions, primarily dominated by hydrogen bonding.
"Phenol, 3-amino-, 1-(hydrogen sulfate)" possesses multiple sites capable of acting as hydrogen bond donors and acceptors, leading to the formation of extensive and robust hydrogen bonding networks.
Hydrogen Bond Donors: The primary hydrogen bond donors are the protons of the aminium group (-NH3+) and the hydroxyl group of the hydrogen sulfate moiety (-SO3H). The phenolic hydroxyl group (-OH) of the parent 3-aminophenol is also a potential donor.
Hydrogen Bond Acceptors: The oxygen atoms of the sulfate group are strong hydrogen bond acceptors. The nitrogen of the amino group (if not protonated) and the oxygen of the phenolic hydroxyl group can also act as acceptors.
Table 1: Predicted Hydrogen Bonding Interactions in Phenol, 3-amino-, 1-(hydrogen sulfate)
| Donor Group | Acceptor Group | Predicted Strength | Role in Network Formation |
|---|---|---|---|
| Aminium (-NH3+) | Sulfate Oxygen (-OSO3-) | Strong (Charge-assisted) | Primary interaction linking cation and anion |
| Sulfate Hydroxyl (-SO3H) | Sulfate Oxygen (-OSO3-) | Strong | Formation of anion chains/dimers |
| Sulfate Hydroxyl (-SO3H) | Phenolic Oxygen (-OH) | Moderate | Intermolecular cross-linking |
| Phenolic Hydroxyl (-OH) | Sulfate Oxygen (-OSO3-) | Moderate | Intermolecular cross-linking |
This table is based on theoretical predictions derived from the functional groups present in the molecule, as direct computational research on this specific compound is not available in the cited literature.
Solvation energy is the energy released when a solute dissolves in a solvent. For "Phenol, 3-amino-, 1-(hydrogen sulfate)", this energy is expected to be significant in polar protic solvents like water, due to the molecule's ionic character and capacity for strong hydrogen bonding.
The calculation of solvation energy is typically approached using computational models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.gov These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of the free energy of solvation (ΔGsolv). This value is the sum of the free energy change in the gas phase and the solvation free energies of the individual ions. nih.gov
Structure-Reactivity and Structure-Property Relationship Predictions
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its biological activity or physical properties. For "Phenol, 3-amino-, 1-(hydrogen sulfate)", these relationships can be inferred by considering the electronic effects of its functional groups.
The parent molecule, 3-aminophenol, has both an electron-donating amino group (-NH2) and an electron-donating hydroxyl group (-OH). wikipedia.org However, the addition of the strongly electron-withdrawing hydrogen sulfate group (-OSO3H) to the phenolic oxygen dramatically alters the electronic properties of the aromatic ring. This sulfation significantly decreases the electron-donating capacity of the oxygen.
Reactivity: The presence of the sulfate group deactivates the aromatic ring towards electrophilic substitution compared to 3-aminophenol. The amino group, being the most activating substituent remaining, would direct incoming electrophiles primarily to the ortho and para positions relative to it (positions 2, 4, and 6). The reactivity of aminophenols and their derivatives is a key aspect of SAR studies, often explored through computational approaches to understand their mechanisms of action or toxicity. drugbank.compharmacy180.comresearchgate.net For instance, the antioxidant properties of aminophenols are linked to their ability to donate a hydrogen atom or electron, a property that would be significantly modified by O-sulfation. jst.go.jp
Properties: The addition of the ionic sulfate group dominates the physical properties of the molecule. It drastically increases polarity, water solubility, and melting point compared to the parent 3-aminophenol. Quantitative Structure-Property Relationship (QSPR) models could be employed to predict properties like solubility, logP (partition coefficient), and pKa based on molecular descriptors. The sulfation of p-aminophenol, for example, has been shown to dramatically decrease its antioxidant capacity, illustrating a clear structure-property relationship. jst.go.jp
Table 2: Predicted Structure-Property Relationships
| Structural Feature | Parent Compound (3-Aminophenol) | Sulfated Compound (Phenol, 3-amino-, 1-(hydrogen sulfate)) | Predicted Consequence |
|---|---|---|---|
| Key Functional Groups | -NH2, -OH | -NH2, -O-SO3H | Increased acidity, high polarity |
| Solubility in Water | Sparingly soluble | Highly soluble | Dominated by ionic sulfate group |
| Aromatic Ring Reactivity | Activated (ortho, para directing) | Deactivated relative to parent | Sulfate group is strongly electron-withdrawing |
| Acidity (pKa) | pKa1 ≈ 4.37 (amino), pKa2 ≈ 9.82 (phenol) wikipedia.org | pKa of -NH2 expected to be similar; pKa of -OSO3H is very low (highly acidic) | Molecule is a strong acid |
This table provides a comparative analysis based on established chemical principles and data for the parent compound, as direct experimental or computational data for the title compound is limited.
Industrial and Advanced Synthetic Applications
Role as an Intermediate in Organic Synthesis
Phenol (B47542), 3-amino-, 1-(hydrogen sulfate) serves as a foundational building block in the synthesis of numerous complex organic molecules. The reactivity of its amine and phenol functional groups makes it an essential precursor for creating a diverse array of products. In industrial organic synthesis, it is a key starting material for the production of pharmaceuticals, agricultural chemicals, and other specialty chemicals. google.com The compound's utility stems from its ability to undergo reactions such as diazotization, coupling, condensation, and substitution, enabling the construction of more intricate molecular architectures. Its role as a polyfunctional intermediate is particularly significant in multi-step syntheses where precise control over reactivity is required. google.com
Precursor in the Synthesis of Dyes and Pigments
The synthesis of colorants is one of the most prominent applications of 3-aminophenol (B1664112) and its salts, including the hydrogen sulfate (B86663) form. nbinno.com It functions as a vital intermediate or "coupler" in the formation of a broad spectrum of dyes and pigments. nbinno.com
Its chemical structure is particularly well-suited for producing azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nbinno.com These dyes are valued for their brilliant colors, good lightfastness, and versatility, finding use in the textile, printing, and leather industries. nbinno.com The 3-aminophenol moiety allows for straightforward coupling reactions with diazonium compounds to create complex azo structures, yielding a wide range of hues, including yellows, reds, and browns. nbinno.comorientjchem.org It is also an important intermediate for specialized colorants like fur dyes and reactive dyes, which are prized for their durability and vibrant shades. nbinno.comjlu.edu.cnjlu.edu.cn
| Dye Class | Specific Examples/Types | Key Characteristics | Industrial Application |
|---|---|---|---|
| Azo Dyes | Various reds, yellows, browns | Brilliant hues, good lightfastness | Textiles, Printing, Leather |
| Fluorescent Dyes | Rhodamine B, Fluoresceins | High quantum yield, bright emission | Biochemical Research, Diagnostics |
| Hair Colorants | Oxidative (permanent) dyes | Forms color inside hair fiber | Cosmetics |
| Fur Dyes | Brown EG, Hairy Yellow EG | Aesthetically pleasing, durable | Leather and Fur Industry |
| Reactive Dyes | KN type reactive dyes | Broad color spectra, good water solubility | Textiles |
The 3-aminophenol structure is a key component in the synthesis of several important fluorescent dyes. One of the most significant applications is in the preparation of 3-(diethylamino)phenol, a direct precursor to widely used xanthene dyes like rhodamine B. wikipedia.org Furthermore, derivatives such as 3'-aminofluorescein are synthesized from precursors related to 3-aminophenol. mdpi.com These dyes are characterized by their intense fluorescence and are indispensable in various scientific fields. mdpi.com They can serve as fluorescent indicators sensitive to their environment or as platforms for creating molecular probes used in advanced biochemical research and medical diagnostics. mdpi.comgoogle.com The synthesis of fluorescent carbon dots from aminophenol isomers for bioimaging applications also highlights the compound's importance in creating advanced materials. acs.org
In the cosmetics industry, 3-aminophenol and its salts are widely used as a key ingredient in permanent, or oxidative, hair dye formulations. wikipedia.orgcosmeticsinfo.org It functions as a "coupler" or "secondary intermediate." myskinrecipes.comcompoundchem.com In these systems, the coupler reacts with a primary intermediate (such as a p-phenylenediamine (B122844) or p-aminophenol derivative) in the presence of an oxidizing agent like hydrogen peroxide. compoundchem.com This reaction forms larger dye molecules inside the hair shaft, resulting in a long-lasting color. cosmeticsinfo.org The specific shade produced depends on the combination of couplers and primary intermediates used. compoundchem.com 3-Aminophenol is particularly valued for its ability to produce reddish and brown tones and is a component in a wide range of commercial hair color products. bblunt.comgoogle.com
Polymer Chemistry Applications
Beyond colorants, the 3-aminophenol moiety is an important intermediate in the field of polymer chemistry, contributing to the synthesis of high-performance polymers and functional plastics.
| Application Area | Specific Role of 3-Aminophenol Moiety | Resulting Polymer/Product | Key Properties |
|---|---|---|---|
| Aramid Synthesis | Intermediate for 3,4'-oxydianiline (B46408) monomer | Aramid polymers | High strength, thermal stability |
| Functional Plastics | Stabilizer | Chlorine-containing thermoplastics | Enhanced durability and resistance |
Phenol, 3-amino-, 1-(hydrogen sulfate) is a precursor to monomers used in the production of advanced polymers like aramids. Specifically, 3-aminophenol is a critical intermediate in the synthesis of 3,4'-oxydianiline. google.com This diamine monomer is of "extreme importance" for manufacturing high-performance aramid polymers, which are known for their exceptional strength, stiffness, and thermal stability. google.com These properties make aramids essential materials in aerospace, military, and industrial applications, including ballistic-resistant body armor and fire-resistant clothing. google.com
The compound also finds application in the production of functional plastics. 3-Aminophenol is used as a stabilizer for chlorine-containing thermoplastics. wikipedia.org In this role, it helps to prevent the degradation of the plastic material that can be caused by heat, light, or oxidation, thereby extending the material's lifespan and maintaining its physical properties.
Role as a Stabilizer in Specific Polymer Systems
While direct and extensive research specifically detailing the role of Phenol, 3-amino-, 1-(hydrogen sulfate) as a polymer stabilizer is limited, the known applications of its parent compound, 3-aminophenol, provide a strong indication of its potential functions. 3-Aminophenol is recognized for its utility as a stabilizer, particularly in chlorine-containing thermoplastics. wikipedia.org Amine compounds, in general, are known to function as antioxidants in rubber and other polymer systems. wikipedia.org They can inhibit the degradation of polymers by scavenging free radicals, thereby preventing chain scission and crosslinking reactions that lead to the deterioration of the material's physical properties.
The presence of the hydrogen sulfate group in Phenol, 3-amino-, 1-(hydrogen sulfate) may influence its solubility and dispersibility within a polymer matrix, potentially offering advantages in specific formulations. The fundamental stabilizing action, however, would likely stem from the aminophenol moiety. Phenolic compounds are well-established primary antioxidants that function by donating a hydrogen atom from the hydroxyl group to terminate free radical chain reactions. The amino group can also contribute to the stabilizing effect.
It is plausible that Phenol, 3-amino-, 1-(hydrogen sulfate) could be employed in polymer systems such as:
Polyvinyl Chloride (PVC): Given that 3-aminophenol is used as a stabilizer for chlorine-containing thermoplastics, its hydrogen sulfate salt could potentially serve a similar role, helping to prevent the dehydrochlorination and subsequent degradation of PVC when exposed to heat and light.
Rubber Formulations: Amine-based antioxidants are a cornerstone of rubber stabilization. While specific data for the hydrogen sulfate salt is not readily available, its structural similarity to other amine antioxidants suggests potential applicability in natural and synthetic rubber to prevent oxidative degradation.
Further research is necessary to fully elucidate the specific performance characteristics and advantages of using Phenol, 3-amino-, 1-(hydrogen sulfate) as a stabilizer in these and other polymer systems.
Applications in Agrochemical Synthesis
3-Aminophenol and its derivatives are important intermediates in the synthesis of a variety of agricultural chemicals, including herbicides and pesticides. google.comsncl.com The functional groups of 3-aminophenol—the amino group and the hydroxyl group—provide reactive sites for the construction of more complex molecules with desired biocidal activities.
While specific patents and literature detailing the direct use of Phenol, 3-amino-, 1-(hydrogen sulfate) in agrochemical synthesis are not prevalent, it can be inferred that this compound could serve as a precursor or an intermediate in similar synthetic pathways. The hydrogen sulfate salt can be readily converted back to 3-aminophenol or used directly in reactions where the salt form is advantageous, for example, in aqueous reaction media.
The synthesis of various agrochemicals often involves the modification of the amino or hydroxyl group of the aminophenol backbone. For instance, the amino group can be acylated, alkylated, or diazotized to introduce different functionalities, while the hydroxyl group can be etherified or esterified. These modifications can lead to the formation of a wide range of active ingredients for agrochemical formulations.
Table 1: Potential Agrochemical Classes Derived from 3-Aminophenol Intermediates
| Agrochemical Class | Potential Synthetic Route from 3-Aminophenol Intermediate |
|---|---|
| Herbicides | Etherification of the phenolic hydroxyl group and/or modification of the amino group to form active herbicidal compounds. |
| Pesticides | Acylation or other modifications of the amino group to create insecticidal or fungicidal molecules. |
The use of Phenol, 3-amino-, 1-(hydrogen sulfate) in these synthetic processes would likely depend on the specific reaction conditions and the desired final product. Its salt form might offer benefits in terms of handling, stability, or reactivity in certain synthetic steps.
Environmental Chemistry and Degradation Studies
Biodegradation Pathways of Phenolic Compounds in Aqueous and Soil Environments
The biodegradation of phenolic compounds is a critical process for their removal from the environment. This process is primarily carried out by a diverse range of microorganisms that utilize these compounds as a source of carbon and energy.
Aerobic Degradation Mechanisms (e.g., Catechol Ortho- and Meta-Cleavage Pathways)
Under aerobic conditions, the biodegradation of phenolic compounds typically proceeds through the formation of catechol or substituted catechols as key intermediates. These catechols are then subject to aromatic ring cleavage by intracellular enzymes, primarily through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govfrontiersin.orgnih.gov
In the ortho-cleavage pathway , the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of the catechol ring, leading to the formation of cis,cis-muconic acid. frontiersin.orgmdpi.com This is then further metabolized through the β-ketoadipate pathway to intermediates of the Krebs cycle. mdpi.com
Conversely, the meta-cleavage pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring at a position adjacent to one of the hydroxyl groups, resulting in the formation of 2-hydroxymuconic semialdehyde. nih.govfrontiersin.org Subsequent enzymatic reactions convert this intermediate into products that can enter central metabolic pathways. nih.gov The choice between the ortho- and meta-cleavage pathways is dependent on the specific microbial species and the nature of the substituents on the phenolic ring. nih.govmdpi.com For substituted phenols, the presence of different functional groups can influence which pathway is favored.
Table 1: Key Enzymes in Aerobic Degradation of Phenolic Compounds
| Pathway | Key Enzyme | Substrate | Cleavage Product |
|---|---|---|---|
| Ortho-cleavage | Catechol 1,2-dioxygenase | Catechol | cis,cis-Muconic acid |
| Meta-cleavage | Catechol 2,3-dioxygenase | Catechol | 2-Hydroxymuconic semialdehyde |
Anaerobic Degradation Pathways
In the absence of oxygen, the biodegradation of phenolic compounds proceeds through different, more complex pathways. Anaerobic degradation is a slower process and is often carried out by consortia of microorganisms. researchgate.net One common initial step in the anaerobic degradation of phenol (B47542) is its carboxylation to 4-hydroxybenzoate. researchgate.netethz.ch This is then further metabolized through dehydroxylation and subsequent ring cleavage. Another pathway involves the phosphorylation of phenol to phenylphosphate, which is then carboxylated. nih.gov
For substituted phenols, reductive dehalogenation can be a crucial initial step for halogenated phenols. nih.gov In the case of "Phenol, 3-amino-, 1-(hydrogen sulfate)," the amino and sulfate (B86663) groups would likely be removed during the anaerobic degradation process, although the specific mechanisms and intermediates are not well-documented. The degradation under sulfate-reducing conditions is also a possibility, where sulfate is used as the terminal electron acceptor. nih.gov
Microbial Community Dynamics in Degradation Processes
The degradation of complex organic compounds like "Phenol, 3-amino-, 1-(hydrogen sulfate)" is often not accomplished by a single microbial species but by a consortium of different microorganisms. jst.go.jpoup.comnih.govfrontiersin.org This is because different members of the community can carry out different steps of the degradation pathway, leading to a more complete mineralization of the compound. mdpi.com
For instance, one species might be responsible for the initial transformation of the parent compound, while others might degrade the resulting intermediates. This metabolic cooperation is essential for the efficient removal of pollutants from the environment. The composition of the microbial community can be influenced by various environmental factors such as pH, temperature, and the presence of other nutrients or inhibitors. researchgate.net The structure of these microbial consortia can be highly dynamic, with different populations becoming dominant at different stages of the degradation process.
Influence of Substituent Groups on Microbial Degradation Efficiency
The efficiency of microbial degradation of phenolic compounds is significantly influenced by the type, number, and position of substituent groups on the aromatic ring. researchgate.net The presence of an amino group, as in 3-aminophenol (B1664112), can affect the degradation rate. Some microorganisms can utilize aminophenols as a sole source of carbon and nitrogen. nih.gov The degradation of aminophenols can be initiated by deamination (removal of the amino group) or by dioxygenase attack on the aromatic ring. frontiersin.org
The presence of a sulfate group, as in "Phenol, 3-amino-, 1-(hydrogen sulfate)," can also impact biodegradability. Sulfonated aromatic compounds are generally more resistant to degradation than their non-sulfonated counterparts. researchgate.netcore.ac.uk The highly polar nature of the sulfonate group can hinder the transport of the compound across microbial cell membranes. researchgate.net However, some specialized microorganisms are capable of desulfonation, which is the enzymatic cleavage of the carbon-sulfur bond, a critical step in the degradation of sulfonated aromatics. core.ac.uk
Table 2: General Influence of Substituent Groups on Phenol Biodegradation
| Substituent Group | General Influence on Degradation Rate |
|---|---|
| Amino (-NH2) | Can be utilized as a nitrogen source, but may also increase toxicity for some microbes. Degradation can be initiated by deamination. |
| Sulfate (-SO3H) | Generally decreases biodegradability due to increased polarity. Requires specialized desulfonating microorganisms. |
Abiotic Degradation Mechanisms in Environmental Matrices
In addition to biodegradation, abiotic processes can also contribute to the transformation of "Phenol, 3-amino-, 1-(hydrogen sulfate)" in the environment.
Photochemical Degradation Studies
Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy. For aromatic compounds, this process can be significant, especially in surface waters exposed to sunlight. The photochemical degradation of aminophenols has been studied, and it is known that they can be transformed into various intermediates upon exposure to UV light. researchgate.net The rate of photodegradation can be influenced by factors such as the pH of the water, the presence of photosensitizers (substances that absorb light and transfer the energy to the target compound), and the presence of other dissolved organic matter. pwr.edu.pl
For sulfonated aromatic compounds, photodegradation has also been observed. unito.it The presence of the sulfonate group can influence the photochemical reactivity of the molecule. The degradation mechanism may involve the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring and lead to its cleavage. pwr.edu.plnih.gov The complete mineralization of the compound to carbon dioxide, water, and inorganic ions through photochemical processes is possible but often requires the presence of a photocatalyst like titanium dioxide (TiO2). nih.gov
Hydrolysis and Oxidation by Reactive Species (e.g., Sulfate Radicals, Hydroxyl Radicals)
The environmental persistence of "Phenol, 3-amino-, 1-(hydrogen sulfate)" is significantly influenced by abiotic degradation processes, primarily hydrolysis and oxidation by reactive chemical species. While direct studies on this specific sulfate ester are limited, the degradation pathways can be inferred from research on its parent compound, 3-aminophenol, and other related phenolic molecules.
Hydrolysis: The hydrogen sulfate group attached to the phenolic oxygen is susceptible to hydrolysis, a reaction in which water cleaves the ester bond. This process would yield 3-aminophenol and sulfuric acid. The rate of this hydrolysis is dependent on environmental conditions such as pH and temperature. In acidic or alkaline aqueous environments, the hydrolysis of sulfate esters can be accelerated.
Oxidation by Reactive Species: In the environment, highly reactive species such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) play a crucial role in the degradation of organic pollutants. mdpi.com These radicals are generated through various photochemical and chemical processes in water and soil.
Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful, non-selective oxidizing agents. nih.gov The reaction of •OH with aromatic compounds like aminophenols can proceed via several mechanisms, including hydrogen abstraction from the amino or hydroxyl group, or addition to the aromatic ring. acs.org This initial attack leads to the formation of various intermediates, which can undergo further oxidation, potentially leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen forms. researchgate.net Studies on the oxidation of primary amines by hydroxyl radicals have shown that the fate of the nitrogen group depends on the structure of the molecule, with potential end products including ammonia (B1221849) or nitrates. nih.gov
Sulfate Radicals (SO₄•⁻): Sulfate radicals are also potent oxidants, with an oxidation potential higher than that of hydroxyl radicals and a longer half-life, allowing for more effective degradation of certain contaminants. nih.gov Sulfate radical-based advanced oxidation processes (AOPs) are effective in degrading a wide range of organic pollutants. nih.gov The reaction of sulfate radicals with phenolic compounds can initiate a series of oxidation reactions, leading to the breakdown of the aromatic structure. mdpi.com
The degradation of aminophenol isomers by these reactive species has been a subject of study. For instance, the degradation of p-aminophenol has been investigated using Fenton's process, which generates hydroxyl radicals. pwr.edu.pl Such studies provide insights into the potential degradation pathways for "Phenol, 3-amino-, 1-(hydrogen sulfate)" following its initial hydrolysis to 3-aminophenol. The presence of both an amino and a hydroxyl group on the benzene (B151609) ring makes the molecule susceptible to oxidative attack. researchgate.net
The table below summarizes the key reactive species and their role in the degradation of related aminophenol compounds.
| Reactive Species | Role in Degradation | Potential End Products (Mineralization) |
| Hydroxyl Radical (•OH) | Powerful, non-selective oxidant that attacks the aromatic ring and functional groups. nih.gov | Carbon Dioxide (CO₂), Water (H₂O), Inorganic Nitrogen (e.g., NH₃, NO₃⁻). researchgate.net |
| Sulfate Radical (SO₄•⁻) | Potent oxidant with a longer half-life than •OH, effective for degrading organic pollutants. nih.gov | Carbon Dioxide (CO₂), Water (H₂O), Inorganic Nitrogen. |
Environmental Fate and Transport Modeling of Related Phenolic Species
Predicting the environmental distribution of "Phenol, 3-amino-, 1-(hydrogen sulfate)" and its degradation products is essential for assessing potential exposure and environmental risk. Environmental fate and transport models are computational tools used for this purpose. pnnl.gov These models integrate the physical and chemical properties of a substance with environmental parameters to simulate its movement and transformation in various environmental compartments such as water, soil, and air. cdc.govnih.gov
Advection and Dispersion: The movement of the compound with the flow of water or air.
Sorption: The partitioning of the compound between the dissolved phase and solid particles, such as soil organic matter and sediments.
Volatilization: The transfer of the compound from water or soil to the atmosphere.
Degradation: The breakdown of the compound through biological and chemical processes, as discussed in the previous section.
The properties of the parent compound, 3-aminophenol, can be used to estimate the environmental behavior of its sulfate ester. Key physicochemical properties that are inputs for these models include:
| Property | Significance in Environmental Fate and Transport Modeling |
| Water Solubility | Influences the concentration of the compound in the aqueous phase and its mobility in surface and groundwater. |
| Vapor Pressure & Henry's Law Constant | Determines the tendency of the compound to volatilize from water or soil into the air. epa.gov |
| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for the compound to bioaccumulate in organisms and sorb to organic matter in soil and sediment. cdc.gov |
| Soil Sorption Coefficient (Koc) | Describes the tendency of the compound to bind to soil particles, affecting its leaching potential to groundwater. cdc.gov |
Multimedia fate and transport models can be used to predict the distribution of a chemical in different environmental compartments. epa.gov These models consider the chemical's properties and the characteristics of the environment to estimate its concentration in air, water, soil, and biota over time. epa.gov For phenolic compounds, which are generally water-soluble and susceptible to degradation, their persistence and transport will be highly dependent on local environmental conditions. digitellinc.com
Advanced Analytical Method Development for Detection and Quantification
Chromatographic Separation Techniques
Chromatography offers high-resolution separation of complex mixtures, making it a powerful tool for the analysis of aminophenol isomers and their derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of aminophenol isomers. Reversed-phase HPLC, in particular, has proven to be a simple, rapid, and reproducible method for analyzing these compounds. rsc.org A key advantage of HPLC is its applicability to aqueous samples, allowing for the direct analysis of process streams and environmental samples. oup.com
Method development for the simultaneous determination of aminophenol isomers often involves optimizing the stationary phase, mobile phase composition, and detector settings. nih.gov For instance, a method utilizing a mixed-mode stationary phase with both SCX (Strong Cation Exchange) and C18 moieties has been successfully developed for the simultaneous determination of aminophenol isomers. nih.gov The separation of 3-aminophenol (B1664112), along with other related impurities, can be achieved with short run times by carefully selecting and optimizing HPLC parameters. researchgate.net
While specific methods for "Phenol, 3-amino-, 1-(hydrogen sulfate)" are not extensively detailed in the literature, the established methodologies for 3-aminophenol provide a strong foundation. The presence of the hydrogen sulfate (B86663) group would likely influence the compound's polarity and retention characteristics, necessitating adjustments to the mobile phase composition, such as pH and ionic strength, to achieve optimal separation.
Table 1: Example HPLC Conditions for Aminophenol Isomer Separation
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Mixed-mode SCX/C18 | nih.gov |
| Mobile Phase | Aqueous phosphate (B84403) buffer (pH 4.85):methanol (B129727) = 85:15 (v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 285 nm | nih.gov |
| Stationary Phase | Polystyrene-divinylbenzene column | rsc.org |
| Separation Mode | Reversed-phase | rsc.org |
Gas Chromatography (GC) is another powerful technique for the analysis of phenolic compounds. However, due to the low volatility and polar nature of aminophenols, direct analysis by GC is often challenging, leading to poor chromatographic performance. nih.govnih.gov To overcome these limitations, derivatization is a crucial step to convert the polar analytes into more volatile and thermally stable derivatives. phenomenex.comlibretexts.orgweber.hu
Common derivatization strategies for compounds containing hydroxyl and amino functional groups, such as 3-aminophenol, include silylation, acylation, and alkylation. nih.govlibretexts.orgweber.hu Silylation, for example, replaces the active hydrogen in the hydroxyl and amino groups with a non-polar trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the analyte. phenomenex.com Acylation is another effective technique that produces more volatile and less polar derivatives that are often more stable than their silylated counterparts. libretexts.org
A two-step derivatization procedure has been developed for the simultaneous analysis of trace amounts of aminophenol isomers and aniline (B41778) in water. This involves the formation of acetate (B1210297) derivatives followed by reaction with trifluoroacetic anhydride, producing N-acetylated and N-trifluoroacetylated products that are readily separable by GC. oup.comoup.com While these methods are established for 3-aminophenol, their application to "Phenol, 3-amino-, 1-(hydrogen sulfate)" would require consideration of the sulfate group's reactivity and potential side reactions during the derivatization process.
Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry (MS), have become indispensable tools in analytical chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer significant advantages for the identification and quantification of phenolic compounds.
GC-MS is particularly useful for the analysis of derivatized phenols. The mass spectra of the derivatives provide valuable structural information, aiding in the unambiguous identification of the analytes. oup.comoup.com For instance, the mass spectra of N-acetylated and N-trifluoroacetylated aminophenols can be interpreted to confirm their identity. oup.comoup.com GC-MS has been successfully used for the determination of phenols and chlorophenols as trimethylsilyl derivatives in water samples, achieving low detection limits. researchgate.net
LC-MS is well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC analysis without derivatization. The development of LC-MS methods for small molecules often involves optimizing the ionization source and mass analyzer parameters to achieve the desired sensitivity and selectivity. osti.gov Quantification of p-aminophenol, a toxic impurity in paracetamol, has been achieved using LC-MS/MS with electrospray ionization, demonstrating the high sensitivity of this technique. nih.gov Similar LC-MS/MS methods could be developed for the sensitive and selective quantification of "Phenol, 3-amino-, 1-(hydrogen sulfate)" in various matrices.
Spectrophotometric Detection Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of phenolic compounds. These methods are typically based on color-forming reactions that can be measured using a spectrophotometer.
Diazo coupling reactions are a well-established method for the spectrophotometric determination of various aromatic compounds, including those with amino and phenolic functional groups. The general principle involves the diazotization of a primary aromatic amine in an acidic medium with sodium nitrite (B80452) to form a diazonium salt. orientjchem.org This diazonium salt then acts as an electrophile and couples with an electron-rich aromatic compound, such as a phenol (B47542), to form a colored azo dye. orientjchem.org
3-Aminophenol itself can act as a novel coupling agent in the determination of other compounds. For example, a sensitive spectrophotometric method for the determination of sulfonamides involves the diazotization of the sulfonamide followed by a coupling reaction with 3-aminophenol to form an orange-yellow colored azo product with an absorbance maximum at 460 nm. researchgate.netnih.gov Conversely, the amino group of 3-aminophenol can be diazotized and then coupled with another aromatic compound to produce a colored product for its own quantification. The diazotization-coupling technique using N-(1-naphthyl)ethylenediamine as the coupling agent has been applied to the spectrophotometric determination of aminophenols. acs.org
Table 2: Characteristics of Diazo Coupling Reaction with 3-Aminophenol for Sulfonamide Determination
| Parameter | Value | Reference |
|---|---|---|
| Coupling Agent | 3-Aminophenol | researchgate.net, nih.gov |
| Product | Orange-yellow colored azo dye | researchgate.net, nih.gov |
| Wavelength of Maximum Absorption (λmax) | 460 nm | researchgate.net, nih.gov |
| Stability of Colored Product | Stable for 6 days at 27°C | researchgate.net, nih.gov |
| Beer's Law Range | 0.05-8.0 µg/mL | nih.gov |
The reaction with 4-aminoantipyrine (B1666024) (4-AAP) is one of the most widely used spectrophotometric methods for the determination of total phenols. The method, first proposed by Emerson, is based on the oxidative coupling of phenols with 4-AAP in the presence of an alkaline oxidizing agent, typically potassium ferricyanide, to form a red-colored quinoneimine dye. juniperpublishers.comimpactfactor.org This reaction is known for its speed, ease of use, and the stability of the reagents involved. juniperpublishers.com
This method has been successfully applied to the determination of aminophenol isomers, including m-aminophenol (3-aminophenol). bohrium.comresearchgate.net The oxidative coupling reaction of m-aminophenol with 4-AAP in the presence of copper sulfate as an oxidizing agent in an alkaline medium forms a reddish-brown colored product with a maximum absorption at 480 nm. bohrium.comresearchgate.net The molar absorptivity for the m-aminophenol product is 9.33×10³ L·mol⁻¹·cm⁻¹, and the method obeys Beer's law in the concentration range of 1-24 µg/mL. bohrium.com The reaction stoichiometry has been determined to be a 1:2 ratio of the aminophenol isomer to 4-AAP. bohrium.comresearchgate.net
Table 3: Analytical Parameters for the Determination of m-Aminophenol using 4-AAP
| Parameter | Value | Reference |
|---|---|---|
| Reagent | 4-Aminoantipyrine (4-AAP) | bohrium.com, researchgate.net |
| Oxidizing Agent | Copper sulfate | bohrium.com, researchgate.net |
| Product Color | Reddish-brown | bohrium.com, researchgate.net |
| Wavelength of Maximum Absorption (λmax) | 480 nm | bohrium.com, researchgate.net |
| Molar Absorptivity (ε) | 9.33×10³ L·mol⁻¹·cm⁻¹ | bohrium.com |
| Beer's Law Range | 1-24 µg/mL | bohrium.com, researchgate.net |
| Stoichiometry (m-aminophenol:4-AAP) | 1:2 | bohrium.com, researchgate.net |
Enzymatic Assays Utilizing 3-Aminophenol
Enzymatic assays offer high specificity for the detection of phenolic compounds. These methods often rely on the catalytic activity of enzymes that react with the 3-aminophenol moiety, which is the active component of "Phenol, 3-amino-, 1-(hydrogen sulfate)" in solution. The reaction typically produces a colored or electroactive product that can be easily quantified.
One common approach involves the use of oxidoreductase enzymes such as tyrosinase or peroxidase. Tyrosinase, for instance, catalyzes the oxidation of phenols to o-quinones. nih.gov This enzymatic conversion can be monitored electrochemically or spectrophotometrically. In the context of 3-aminophenol, the enzyme would facilitate its oxidation, and the resulting product can be measured to determine the initial concentration of the analyte.
Another strategy is based on the enzymatic hydrolysis of a parent compound to yield an aminophenol, which is then detected. For example, an assay developed for acetaminophen (B1664979) utilizes the enzyme aryl acylamidase to hydrolyze the drug, producing p-aminophenol. nih.gov This product is then measured colorimetrically. A similar principle could be applied where a precursor to "Phenol, 3-amino-, 1-(hydrogen sulfate)" is enzymatically converted to 3-aminophenol for subsequent detection. These assays can be completed rapidly, often in under five minutes, and are highly specific for the target analyte. nih.gov
Electrochemical Sensor Development
Electrochemical sensors have emerged as a powerful tool for the detection of aminophenols due to their high sensitivity, rapid response, and potential for miniaturization. These sensors typically involve a modified electrode that enhances the electrochemical signal of the target analyte. The detection mechanism is based on the electrochemical oxidation of the 3-aminophenol group at the electrode surface.
Various materials have been explored to modify working electrodes for improved performance. These include:
Graphene and Carbon Nanotubes: The large surface area and excellent conductivity of carbon-based nanomaterials make them ideal for sensor applications. nih.govnih.gov Electrodes modified with multi-walled carbon nanotubes (MWCNTs) or three-dimensional graphene structures have demonstrated enhanced electro-catalytic activity towards the oxidation of aminophenols. nih.govnih.gov
Metal-Organic Frameworks (MOFs): MOFs can be used to create sensors with high specificity. A novel sensor based on a composite of Fe3O4@Au/MOF nanoparticles showed peroxidase-like activity and was successfully used for the detection of p-aminophenol. researchgate.net
Conducting Polymers: Polymers like polyaniline (PANI) can be combined with other materials, such as MWCNTs, to create a synergistic effect that improves current peaks and conductivity, leading to more sensitive detection. nih.gov
The analytical performance of these sensors is typically evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which provide information about the oxidation potential and concentration of the analyte. ptfarm.pl
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of 3-amino phenol hydrogen sulfate, and how can isomer differentiation be achieved?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for hydroxyl (-OH, ~3200–3600 cm⁻¹), amine (-NH₂, ~1500–1600 cm⁻¹), and sulfate (S=O, ~1050–1200 cm⁻¹) groups. Compare with NIST reference spectra for 3-aminophenol .
- Mass Spectrometry : Use electron ionization (EI-MS) to detect the molecular ion peak (expected m/z ~189 for [C₆H₇NO·HSO₄]⁻). Fragmentation patterns can distinguish positional isomers (e.g., 2- vs. 3-aminophenol) based on unique cleavage pathways .
- NMR : ¹H-NMR can resolve aromatic proton shifts; meta-substitution (3-amino) shows distinct coupling patterns compared to ortho or para isomers .
Q. How should 3-amino phenol hydrogen sulfate be synthesized to ensure high yield and purity?
- Methodological Answer :
- Sulfonation : React 3-aminophenol with concentrated sulfuric acid under controlled temperatures (40–60°C) to avoid over-sulfonation. Monitor pH to stabilize the sulfate ester .
- Purification : Use recrystallization in ethanol-water mixtures. Confirm purity via HPLC with UV detection (λ = 270 nm) and validate against certified reference materials .
- Yield Optimization : Employ stoichiometric excess of sulfuric acid (1.2:1 molar ratio) with inert gas (N₂) purging to prevent oxidation .
Q. What are the critical storage conditions to prevent decomposition of 3-amino phenol hydrogen sulfate?
- Methodological Answer :
- Moisture Control : Store in airtight containers with desiccants (e.g., silica gel) to avoid hydrolysis of the sulfate ester .
- Temperature : Maintain below 25°C; prolonged exposure to >30°C accelerates oxidative degradation .
- Light Sensitivity : Use amber glassware to prevent photolytic cleavage of the sulfate group .
Advanced Research Questions
Q. How do sulfate anions influence the degradation kinetics of phenolic compounds in Fenton-based advanced oxidation processes (AOPs)?
- Methodological Answer :
- Competitive Scavenging : Sulfate (SO₄²⁻) has lower hydroxyl radical (•OH) scavenging activity compared to chloride (Cl⁻), resulting in 20–30% slower inhibition of phenol degradation. Use competitive kinetic models (e.g., tert-butanol as •OH probe) to quantify scavenging effects .
- Reactor Design : Optimize H₂O₂/Fe²⁺ molar ratios (1:1 to 2:1) to mitigate sulfate interference. Monitor degradation via GC-MS or UV-Vis kinetics at λ = 270 nm .
Q. What experimental parameters maximize phenol degradation efficiency in Contact Glow Discharge Electrolysis (CGDE) reactors with sulfate electrolytes?
- Methodological Answer :
- Voltage Optimization : Apply 400–500 V to generate sufficient H₂O₂ (~2–3 mM) via plasma electrolysis. Higher voltages (>600 V) increase energy consumption without significant efficiency gains .
- Fe²⁺ Catalysis : Introduce 0.5–1.0 mM Fe²⁺ to enhance radical generation (•OH and SO₄•⁻). Avoid excess Fe²⁺ (>2 mM) to prevent sludge formation .
- Electrolyte Concentration : Use 0.1 M Na₂SO₄ for optimal conductivity. Higher concentrations (>0.3 M) reduce radical lifetime due to ionic quenching .
Q. How does sulfate availability modulate metabolic pathways in anaerobic microbial consortia degrading phenolic compounds?
- Methodological Answer :
- Electron Acceptor Competition : In sulfate-rich environments, Desulfovibrio spp. outcompete methanogens for H₂, shifting phenol degradation from acetoclastic to sulfate-reducing pathways. Quantify via qPCR targeting dsrB (sulfate reduction) and mcrA (methanogenesis) genes .
- Metabolite Profiling : Track acetate accumulation (major intermediate in acetoclastic pathways) and sulfide production (indicator of sulfate reduction) using ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
